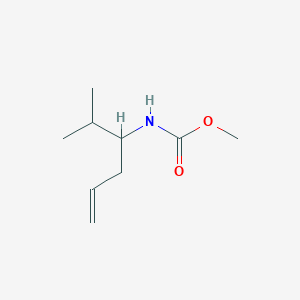
1-Isopropyl-3-butenylcarbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-butenylcarbamic acid methyl ester, also known as IMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMC belongs to the class of carbamate compounds and is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mecanismo De Acción
1-Isopropyl-3-butenylcarbamic acid methyl ester works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting acetylcholinesterase, 1-Isopropyl-3-butenylcarbamic acid methyl ester increases the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve muscle function in animal models of myasthenia gravis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Isopropyl-3-butenylcarbamic acid methyl ester in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one limitation of using 1-Isopropyl-3-butenylcarbamic acid methyl ester is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Isopropyl-3-butenylcarbamic acid methyl ester. One area of interest is the development of 1-Isopropyl-3-butenylcarbamic acid methyl ester analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-Isopropyl-3-butenylcarbamic acid methyl ester in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Isopropyl-3-butenylcarbamic acid methyl ester and its potential therapeutic applications.
Métodos De Síntesis
1-Isopropyl-3-butenylcarbamic acid methyl ester can be synthesized through the reaction of isopropenyl carbamate with methyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The product obtained is then purified through column chromatography.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-butenylcarbamic acid methyl ester has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis. 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Propiedades
Número CAS |
156207-32-8 |
|---|---|
Nombre del producto |
1-Isopropyl-3-butenylcarbamic acid methyl ester |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl N-(2-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11) |
Clave InChI |
JREXHSRSIZGJPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=C)NC(=O)OC |
SMILES canónico |
CC(C)C(CC=C)NC(=O)OC |
Sinónimos |
Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



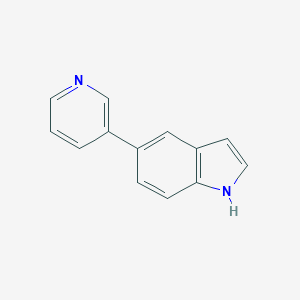
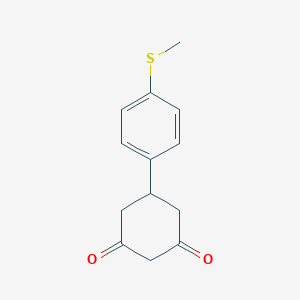

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
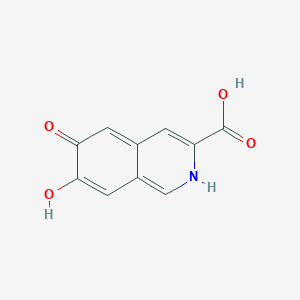
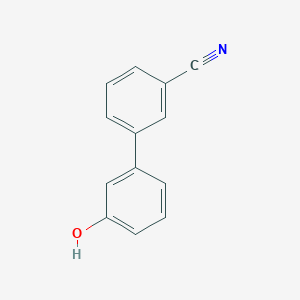
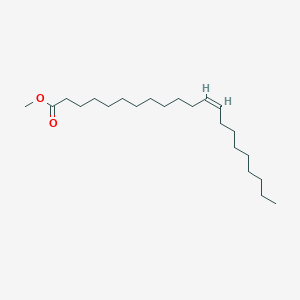
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

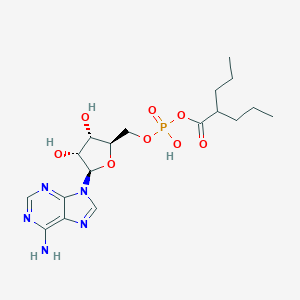
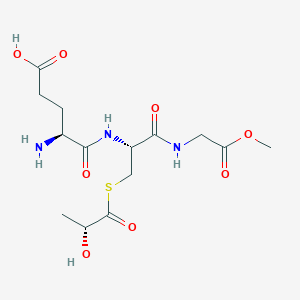
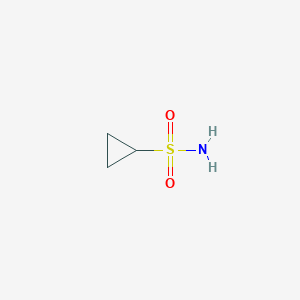
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)